molecular formula C8H3Br3F3NO B2705032 2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide CAS No. 68545-90-4

2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B2705032
CAS No.: 68545-90-4
M. Wt: 425.825
InChI Key: HCNHDJYUGIMFEV-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of trifluoromethyl and tribromophenyl groups attached to an acetamide moiety. This compound is of interest due to its potential use in organic synthesis and its role as an intermediate in the production of other chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide typically involves the reaction of 2,4,6-tribromophenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,4,6-tribromophenylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to yield corresponding acids and amines.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond can yield trifluoroacetic acid and 2,4,6-tribromophenylamine .

Scientific Research Applications

2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and tribromophenyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide
  • 2,4,6-trifluoronitrobenzene
  • 2,2,2-trifluoro-N-phenylacetamide

Uniqueness

2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide is unique due to the presence of both trifluoromethyl and tribromophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br3F3NO/c9-3-1-4(10)6(5(11)2-3)15-7(16)8(12,13)14/h1-2H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNHDJYUGIMFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NC(=O)C(F)(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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